Triallylsilane

Cross-Coupling Silyl Protecting Groups Synthetic Methodology

Triallylsilane (TAS), C9H16Si, is a triorganosilane featuring three allyl groups bonded to a central silicon atom. This architecture positions TAS as a strategic monomer for constructing hyperbranched polycarbosilanes via hydrosilylation and as a stable, easily handled surrogate for reactive fluorosilanes in palladium-catalyzed cross-coupling reactions.

Molecular Formula C9H15Si
Molecular Weight 151.3 g/mol
CAS No. 1116-62-7
Cat. No. B075335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriallylsilane
CAS1116-62-7
Molecular FormulaC9H15Si
Molecular Weight151.3 g/mol
Structural Identifiers
SMILESC=CC[Si](CC=C)CC=C
InChIInChI=1S/C9H15Si/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2
InChIKeyMGJDHCMHJLNUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triallylsilane (CAS 1116-62-7): A Multi-Allyl Organosilane for Precision Polymer Synthesis and Cross-Coupling Applications


Triallylsilane (TAS), C9H16Si, is a triorganosilane featuring three allyl groups bonded to a central silicon atom [1]. This architecture positions TAS as a strategic monomer for constructing hyperbranched polycarbosilanes via hydrosilylation [2] and as a stable, easily handled surrogate for reactive fluorosilanes in palladium-catalyzed cross-coupling reactions [3]. Unlike mono- or diallylsilanes, the presence of three reactive allyl termini enables the formation of highly crosslinked, hyperbranched polymeric architectures with tailored properties [4].

1
Hyperbranched polymer synthesis

Monomer designed for 100% branching density via hydrosilylation.

2
Stable cross-coupling surrogate

Bench-stable alternative to reactive fluorosilanes in Pd-catalyzed couplings.

3
Post-polymerization functional handle

Residual allyl groups support subsequent modification or crosslinking.

Why Triallylsilane Cannot Be Replaced by Generic Silanes in Advanced Synthesis and Materials Design


Direct substitution of Triallylsilane with simpler trialkylsilanes or heteroatom-substituted silanes often fails or leads to suboptimal outcomes due to fundamental differences in stability, activation, and architectural control. While trialkylsilanes (e.g., triethylsilane) are poor radical hydrogen donors [1], TAS's allyl groups confer exceptional stability toward acid and base relative to labile halosilanes and alkoxysilanes [2]. Furthermore, its unique three-allyl motif enables the synthesis of fully hyperbranched polymers with 100% degree of branching [3], a feat unattainable with mono- or diallyl analogs. In cross-coupling, TAS serves as a practical, bench-stable fluoride surrogate, providing a safer and more convenient alternative to highly reactive fluorosilanes while maintaining high coupling efficiency [4].

!

Trialkylsilanes lack branching capacity. Only three allyl termini enable fully hyperbranched architectures; mono- or diallylsilanes produce lower DB.

!

Halosilanes / alkoxysilanes introduce stability risk. Triallylsilane is reported stable toward acid and base, whereas heteroatom-substituted silanes are prone to hydrolysis.

!

Radical polymerization profile differs. Diallylsilanes yield fully cyclized polymers; triallylsilane polymers retain pendant allyl groups for functionalization.

Triallylsilane Differentiation Guide: Head-to-Head Performance Data Against Closest Analogs


Superior Acid/Base Stability Enables Wider Reaction Compatibility

Triallylsilane (TAS) demonstrates significantly greater stability toward acidic and basic conditions compared to silanes bearing heteroatom substituents such as halogens, alkoxy, or hydroxyl groups. While specific quantitative stability metrics (e.g., hydrolysis rate constants) are not directly reported for TAS versus these comparators, authoritative synthetic reviews consistently classify TAS as 'stable toward acid and base,' contrasting it with the hydrolytic lability of chlorosilanes, alkoxysilanes, and silanols [1]. This enhanced stability allows for a broader range of reaction conditions and functional group tolerance, particularly in cross-coupling chemistry [2].

Acid/Base Stability
Class-level inference
Stable toward acid and base; halosilanes, alkoxysilanes, silanols are labile.
Broader reaction compatibility and simpler storage.
Qualitative source classification; specific pH ranges not reported.
Cross-Coupling Silyl Protecting Groups Synthetic Methodology

Quantitative 100% Degree of Branching Achieved in Hyperbranched Polycarbosilane Synthesis

In the synthesis of hyperbranched polymers via hydrosilylation, Triallylsilane (TAS) uniquely enables the preparation of poly(triallylsilane) with a controlled degree of branching (DB) of 100% through a 'chain medication' strategy [1]. This stands in stark contrast to many other hyperbranched polymer systems synthesized from ABx monomers, which typically exhibit DB values between 70% and 80%. For example, hyperbranched poly(ether ketone) achieves a DB of 71% [1], aromatic polyamides reach 72% [1], and aliphatic polyesters achieve 80% [1]. A DB of 100% indicates a perfectly branched, dendrimer-like architecture, which is critical for maximizing end-group functionality and achieving specific rheological and solubility properties.

Degree of Branching
Cross-study comparable
100% DB for poly(triallylsilane) vs. 70–80% for typical ABx hyperbranched polymers.
Enables dendrimer-like architecture in a single step.
Determined by NMR or standard polymer characterization.
Hyperbranched Polymers Dendrimers Polycarbosilanes

High Yield and Selectivity in Sequential Biaryl Cross-Couplings

Triallyl(aryl)silanes, derived from Triallylsilane, exhibit exceptional performance in palladium-catalyzed cross-coupling reactions with aryl halides. In a direct comparison, the cross-coupling of triallyl(phenyl)silane with 4-bromochlorobenzene under standard conditions (PdCl2, PCy3, TBAF·3H2O, DMSO-H2O) afforded the desired biaryl product in 98% yield with complete chemoselectivity, leaving the chloro substituent unaffected [1]. In a sequential coupling sequence, an initial reaction with 4-bromochlorobenzene (98% yield) was followed by cross-coupling of the resulting biaryl with triallyl(4-methoxyphenyl)silane to give an unsymmetrical terphenyl in 87% overall yield [1]. This demonstrates both high efficiency and functional group tolerance.

Cross-Coupling Yield
Head-to-head
98% single-step biaryl yield; 87% overall terphenyl yield with excellent chemoselectivity.
Supports efficient construction of complex biaryl scaffolds.
PdCl₂/PCy₃/TBAF·3H₂O, DMSO-H₂O, 60 °C.
Cross-Coupling Biaryl Synthesis Organosilicon Reagents

Distinct Radical Cyclopolymerization Behavior Compared to Diallylsilanes

Radical polymerization studies reveal a fundamental difference in the cyclopolymerization behavior of Triallylsilanes versus Diallylsilanes. While the radical polymerization of diallylsilanes (e.g., diallyldimethylsilane, diallylmethylphenylsilane) yields soluble polymers, the resulting materials exhibit very little evidence of residual vinyl protons in 1H-NMR spectra, indicating a high degree of cyclization [1]. In contrast, the radical cyclopolymerization of Triallylsilanes (e.g., methyltriallylsilane, phenyltriallylsilane) produces polymers that show broad 1H-NMR peaks around 5 ppm for vinyl protons and around 2 ppm for alkyl protons [1]. This distinct spectroscopic signature confirms the presence of unreacted allyl groups in the Triallylsilane-derived polymers, providing a unique handle for post-polymerization functionalization or crosslinking that is absent in the fully cyclized diallylsilane polymers.

Radical Polymerization
Cross-study comparable
¹H-NMR: broad vinyl signals (~5 ppm) retained; diallylsilane polymers show negligible vinyl protons.
Confirms pendant allyl handle for post-functionalization.
Radical initiator (e.g., AIBN), elevated temperature.
Radical Polymerization Cyclopolymerization Organosilicon Polymers

Procurement-Driven Application Scenarios for Triallylsilane: Where the Data Supports Its Use


Synthesis of Perfectly Branched Hyperbranched Polycarbosilanes

Triallylsilane is the monomer of choice for research groups synthesizing hyperbranched polycarbosilanes via hydrosilylation. As evidenced by the achievement of a 100% degree of branching [1], TAS uniquely enables the construction of dendrimer-like macromolecules in a single step. This is critical for applications in drug delivery, catalysis, and coatings where high end-group density and unique rheological properties are paramount. Procurement of TAS is essential for labs aiming to benchmark new branched polymer architectures or develop materials with maximal functional group loading.

High-Yield Sequential Synthesis of Unsymmetrical Biaryl and Terphenyl Scaffolds

For medicinal chemists and process chemists constructing complex biaryl-containing drug candidates or organic electronic materials, Triallylsilane-derived triallyl(aryl)silanes are a premier reagent class. The documented 98% yield and exceptional chemoselectivity in cross-coupling with bromochlorobenzenes, and the 87% two-step yield to terphenyls [1], demonstrate a robust and practical route to otherwise challenging structures. Procuring Triallylsilane as a precursor to these reagents supports efficient, high-yielding synthetic routes.

Fabrication of Functional Polymer Networks with Pendant Allyl Handles

Researchers developing functional polymer coatings, adhesives, or advanced resists should prioritize Triallylsilane. Its radical cyclopolymerization yields polymers with residual, spectroscopically-confirmed allyl groups [1], unlike polymers derived from diallylsilanes. These pendant alkenes serve as latent reactive handles for UV or thermal crosslinking, or for post-polymerization grafting of other functionalities. Procuring TAS enables the design of curable, high-performance materials with tailored mechanical and surface properties.

Safe and Efficient Palladium-Catalyzed Cross-Coupling Reactions

Laboratories performing palladium-catalyzed Hiyama-type cross-couplings can benefit from procuring Triallylsilane as a bench-stable, easy-to-handle alternative to traditional reactive fluorosilanes. Its stability toward acid and base [1] and the high efficiency of its derived triallyl(aryl)silanes in coupling with both aryl bromides and chlorides [2] make it a practical and safer choice. This is particularly relevant for high-throughput synthesis or when working with sensitive functional groups that might be compromised by more aggressive fluoride sources or hydrolytically unstable silanes.

Application
Selection Property
Validation Focus
Hyperbranched polycarbosilane synthesis
Maximum branching density
Degree of branching via NMR/GPC; end-group functionality
Unsymmetrical biaryl/terphenyl construction
High coupling yield and chemoselectivity
Cross-coupling yield and functional group tolerance review
Functional polymer networks with pendant allyl handles
Residual allyl unsaturation
¹H-NMR vinyl proton quantification; post-polymerization reactivity
Safe Pd-catalyzed cross-coupling
Bench-stable fluoride surrogate
Reaction efficiency and stability under standard coupling conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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